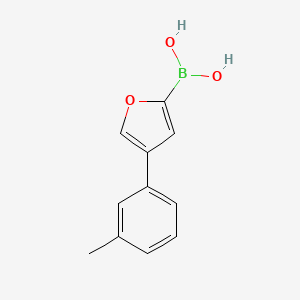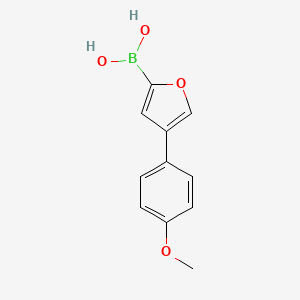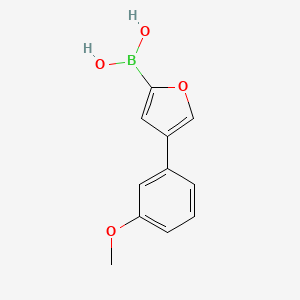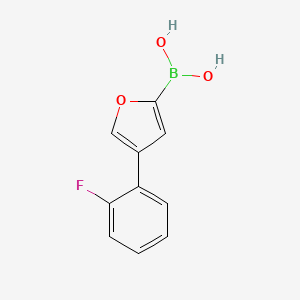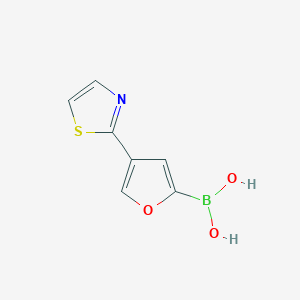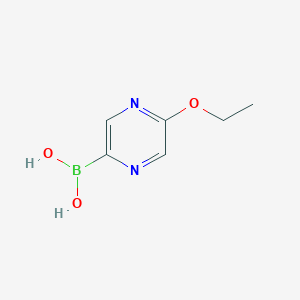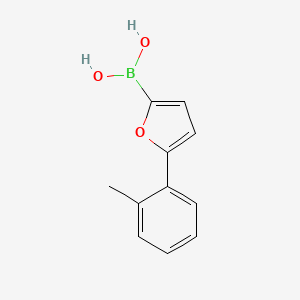
5-(2-Tolyl)furan-2-boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Tolyl)furan-2-boronic acid is a boronic acid derivative of 2-furan, which is an aromatic hydrocarbon. It is a widely used organic compound in the field of organic synthesis, due to its versatile reactivity and stability. This compound has been used in various applications, such as the synthesis of organic compounds, the formation of polymers, and the preparation of pharmaceuticals.
Aplicaciones Científicas De Investigación
5-(2-Tolyl)furan-2-boronic acid has been widely used in scientific research due to its versatile reactivity and stability. It has been used in the synthesis of organic compounds, the formation of polymers, and the preparation of pharmaceuticals. In addition, this compound has also been used in the synthesis of various heterocyclic compounds, such as furanones, thiophenes, and thiazoles. Furthermore, 5-(2-Tolyl)furan-2-boronic acid has been used in the synthesis of various metal-organic frameworks, which are used in various applications, such as gas storage and catalysis.
Mecanismo De Acción
The mechanism of action of 5-(2-Tolyl)furan-2-boronic acid is based on its ability to form boronate esters with various substrates. These boronate esters can then undergo a variety of reactions, depending on the substrate. For example, boronate esters can be used to form metal-organic frameworks, as well as to catalyze organic reactions.
Biochemical and Physiological Effects
Due to its reactivity and stability, 5-(2-Tolyl)furan-2-boronic acid has been used in various biochemical and physiological studies. For example, it has been used to study the role of boronate esters in the regulation of enzyme activity, as well as to study the role of boronate esters in the regulation of gene expression. In addition, this compound has also been used in the study of the metabolism of drugs, as well as in the study of the biological effects of boronates.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 5-(2-Tolyl)furan-2-boronic acid in lab experiments has several advantages. Firstly, this compound is relatively stable and can be stored for long periods of time. Secondly, it is relatively easy to obtain and is relatively inexpensive. Finally, it has a wide range of reactivity, allowing for a variety of reactions to be carried out.
However, there are also several limitations to the use of 5-(2-Tolyl)furan-2-boronic acid in lab experiments. Firstly, this compound is toxic and should be handled with care. Secondly, it is not soluble in water, and therefore, special solvents must be used in order to carry out reactions. Finally, the reactivity of 5-(2-Tolyl)furan-2-boronic acid is limited, and therefore, it is not suitable for use in certain types of reactions.
Direcciones Futuras
The use of 5-(2-Tolyl)furan-2-boronic acid in scientific research has a wide range of potential applications. One potential future direction is the development of new catalysts based on boronate esters. Another potential direction is the development of new polymers and materials based on boronate esters. Finally, 5-(2-Tolyl)furan-2-boronic acid could also be used in the development of new drugs and pharmaceuticals.
Métodos De Síntesis
The synthesis of 5-(2-Tolyl)furan-2-boronic acid is typically achieved through a two-step process. In the first step, the starting material, 2-furan, is reacted with boronic acid in the presence of a base catalyst to form the desired boronic acid derivative. The second step involves the oxidation of the boronic acid derivative to the desired product, 5-(2-Tolyl)furan-2-boronic acid. This process is often carried out using a chemical oxidizing agent such as hydrogen peroxide or potassium permanganate.
Propiedades
IUPAC Name |
[5-(2-methylphenyl)furan-2-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BO3/c1-8-4-2-3-5-9(8)10-6-7-11(15-10)12(13)14/h2-7,13-14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBUQFOBMHCTLPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(O1)C2=CC=CC=C2C)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Tolyl)furan-2-boronic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


